molecular formula C17H15NOS B11675205 (2Z)-2-[1-(4-methylanilino)ethylidene]-1-benzothiophen-3-one

(2Z)-2-[1-(4-methylanilino)ethylidene]-1-benzothiophen-3-one

Cat. No.: B11675205
M. Wt: 281.4 g/mol
InChI Key: IMQYOORYIQDZTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-{1-[(4-METHYLPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is an organic compound that belongs to the class of benzothiophenes This compound is characterized by its unique structure, which includes a benzothiophene core and a substituted amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{1-[(4-METHYLPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves a multi-step process. One common method includes the condensation of 2,3-dihydro-1-benzothiophen-3-one with 4-methylphenylamine under specific reaction conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{1-[(4-METHYLPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

(2E)-2-{1-[(4-METHYLPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and products, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-{1-[(4-METHYLPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-{1-[(4-METHYLPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOFURAN-3-ONE: This compound is similar in structure but contains a benzofuran core instead of a benzothiophene core.

    (2E)-2-{1-[(4-METHYLPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOXAZOL-3-ONE: This compound has a benzoxazole core, differing from the benzothiophene core of the target compound.

Uniqueness

The uniqueness of (2E)-2-{1-[(4-METHYLPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE lies in its specific structural features, which confer distinct chemical and biological properties. Its benzothiophene core and substituted amino group make it a valuable compound for various applications, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of (2E)-2-{1-[(4-METHYLPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H15NOS

Molecular Weight

281.4 g/mol

IUPAC Name

2-[C-methyl-N-(4-methylphenyl)carbonimidoyl]-1-benzothiophen-3-ol

InChI

InChI=1S/C17H15NOS/c1-11-7-9-13(10-8-11)18-12(2)17-16(19)14-5-3-4-6-15(14)20-17/h3-10,19H,1-2H3

InChI Key

IMQYOORYIQDZTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C(C)C2=C(C3=CC=CC=C3S2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.